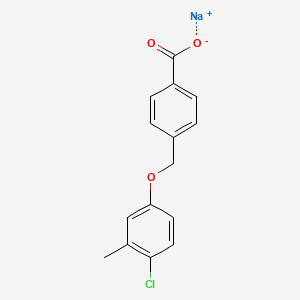

Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate

Description

Properties

IUPAC Name |

sodium;4-[(4-chloro-3-methylphenoxy)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3.Na/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNPYTACOQRAFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate typically involves the reaction of 4-chloro-3-methylphenol with 4-(chloromethyl)benzoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzylic carbon of the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Penetration Enhancer

One of the most significant applications of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate is as a penetration enhancer for herbicides. This compound facilitates the absorption of herbicides into plant tissues, improving their efficacy. It acts by altering the permeability of plant cell membranes, thus allowing for better uptake of active ingredients from herbicides. This property is particularly beneficial in formulations aimed at controlling resistant weed species .

Case Study: Efficacy in Herbicide Formulations

A study demonstrated that the inclusion of this compound in glyphosate formulations significantly increased the herbicide's effectiveness against certain weed species. The results indicated enhanced herbicidal activity, which could lead to reduced application rates and lower environmental impact due to decreased chemical usage .

Pharmaceutical Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for use in pharmaceutical formulations. Its activity against various bacterial strains suggests potential applications in topical antiseptics or preservatives in pharmaceutical products .

Case Study: Antimicrobial Testing

In laboratory settings, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, supporting its use as an antimicrobial agent in formulations aimed at preventing infections .

Cosmetic Applications

Preservative Agent

The compound is also explored for its potential as a preservative in cosmetic formulations. Its ability to inhibit microbial growth makes it suitable for extending the shelf life of cosmetic products while ensuring safety for consumer use .

Case Study: Safety and Efficacy in Cosmetics

In a comprehensive safety assessment conducted on various cosmetic formulations containing this compound, no significant irritation or sensitization reactions were observed among test subjects. This underscores its potential as a safe preservative alternative to more traditional agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Herbicide penetration enhancer | Improved herbicide efficacy |

| Pharmaceuticals | Antimicrobial agent | Effective against common pathogens |

| Cosmetics | Preservative | Extended shelf life, safe for consumers |

Mechanism of Action

The mechanism of action of Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-Amino-3-((4-chlorobenzyl)oxy)benzoate (Compound 4g)

- Structure: Differs by an amino group at position 3 and a 4-chlorobenzyloxy substituent.

- Synthesis: Prepared via alkaline hydrolysis (10% NaOH in methanol-THF) of the methyl ester, yielding a 93% conversion to the sodium salt .

Methyl 4-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate

- Structure: Contains a pyrazole ring with chloro and methyl substituents instead of a phenoxy group.

- Physicochemical Properties :

- Applications : Likely used in medicinal chemistry due to the pyrazole moiety’s role in kinase inhibition or receptor binding.

Iodosulfuron-methyl-sodium and Mesosulfuron-methyl

- Structure : Sulfonylurea herbicides with benzoate cores and triazine/pyrimidine substituents.

- Activity : Effective against broadleaved weeds and grasses at 5.6–5.8 g/ha, targeting acetolactate synthase (ALS) enzymes .

- Comparison : Unlike the target compound, these sulfonylureas incorporate sulfonamide and heterocyclic groups, enabling herbicidal activity through ALS inhibition.

Sodium Benzoate and Alkyl Benzoates

- Toxicity Profile: Sodium benzoate: Low acute toxicity (LD50 > 2,000 mg/kg in rats) but may cause mucosal irritation at high concentrations .

- Functional Contrast: The chloro-methylphenoxy group in the target compound may confer unique metabolic resistance compared to simpler alkyl benzoates, as seen in Pseudomonas sp. metabolism studies of chlorobenzoates .

Research Findings and Functional Insights

- Synthetic Pathways : Alkaline hydrolysis (e.g., 10% NaOH) is a standard method for sodium benzoate derivatives, achieving high yields (>90%) . Alternative routes, such as hypochlorite-mediated oxidation (), are less common for halogenated benzoates.

- Metabolism: Chlorobenzoates are metabolized by Pseudomonas sp. via dioxygenation and dechlorination, suggesting environmental biodegradability . The 4-chloro-3-methylphenoxy group in the target compound may slow microbial degradation compared to unsubstituted analogs.

- Toxicity Trends : Sodium salts generally exhibit lower acute toxicity than esters due to reduced membrane permeability. However, substituents like chlorine may elevate chronic toxicity risks .

Biological Activity

Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate, a compound with potential applications in various fields including biochemistry and medicine, exhibits significant biological activity. This article explores its biological mechanisms, effects on different biological systems, and relevant research findings.

This compound is a sodium salt of a benzoic acid derivative. Its structure features a chlorinated aromatic ring, which is critical for its biological interactions.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate enzyme activity, influence cellular signaling pathways, and affect gene expression. The precise molecular targets can vary depending on the context of use, including:

- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, impacting physiological responses.

Biological Activity Overview

The biological effects of this compound have been documented in various studies:

1. Toxicological Studies

- Irritation Tests : In animal studies, the compound was found to be non-irritating to skin and eyes at certain concentrations. For instance, a 1% formulation showed no irritation on mouse skin after repeated applications .

- Sensitization : The compound induced slight sensitization in guinea pigs when administered intradermally at higher concentrations .

2. Antimicrobial Activity

- Recent studies have highlighted its potential antimicrobial properties. Compounds with similar structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of chloro and nitro substituents has been linked to enhanced antimicrobial efficacy .

3. Cytotoxicity and Antitumor Activity

- Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that certain derivatives showed IC50 values in the nanomolar range against leukemia cell lines . This suggests potential for further exploration in cancer therapeutics.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

Q & A

Q. What are the optimal synthetic routes for Sodium 4-((4-chloro-3-methylphenoxy)methyl)benzoate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with esterification of benzoic acid derivatives followed by nucleophilic substitution. For example:

Esterification : React 4-chloro-3-methylphenol with methyl bromomethylbenzoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

Saponification : Hydrolyze the methyl ester to the sodium salt using NaOH in aqueous ethanol (70–80°C, 4–6 hours) .

- Purification : Use recrystallization (ethanol/water) and validate purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methylene bridge at δ 4.5–5.0 ppm) .

- FT-IR : Detect ester C=O (~1700 cm⁻¹) and phenolic O–H (broad ~3300 cm⁻¹ pre-saponification) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M⁻] at m/z 334.05 (calculated for C₁₅H₁₂ClO₃Na) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC .

- Thermal Stability : Use TGA/DSC to analyze decomposition temperatures (>200°C typical for benzoates) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data across studies be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects (if crystalline forms are obtainable) .

- Collaborative Reproducibility : Replicate synthesis in independent labs using identical conditions .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Screen against target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina to predict binding affinities .

- Enzyme Assays : Measure inhibition of target enzymes (e.g., IC₅₀ values via fluorometric or colorimetric assays) .

- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to track intracellular localization .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Methodological Answer :

- SAR Workflow :

Substituent Variation : Synthesize analogs with halogens (F, Br), alkyl chains, or electron-withdrawing groups at the phenoxy ring .

In Vitro Testing : Compare IC₅₀ values in cytotoxicity or enzyme inhibition assays .

Computational QSAR : Develop models correlating substituent properties (e.g., logP, Hammett σ) with activity .

Q. What are common pitfalls in experimental design for pharmacokinetic studies of this compound?

- Methodological Answer :

- Pitfalls :

- Solubility Issues : Use co-solvents (e.g., DMSO <1% v/v) to avoid aggregation in aqueous media .

- Metabolic Interference : Pre-treat liver microsomes with CYP450 inhibitors to identify major metabolic pathways .

- Mitigation : Validate assays with positive controls (e.g., known CYP450 substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.